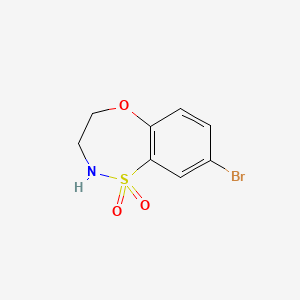

8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide

Vue d'ensemble

Description

8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide, commonly known as BZF, is a heterocyclic compound that has been studied extensively for its potential therapeutic applications. BZF has a unique chemical structure that makes it a promising candidate for the development of new drugs.

Applications De Recherche Scientifique

Dopamine Receptor Ligands

One area of application involves the synthesis and evaluation of compounds for their affinity at the D1 dopamine receptor. For example, derivatives such as 6-bromo analogs of certain benzazepines have been studied for their dopaminergic activities, indicating that bromo derivatives can maintain affinities similar to their chloro counterparts, making them suitable for in vivo studies regarding dopaminergic signaling (Neumeyer et al., 1991).

CCR5 Antagonist Synthesis

Another application involves the practical synthesis of compounds acting as CCR5 antagonists, crucial for treating conditions like HIV. A synthesis method utilizing bromo derivatives in a key step to produce orally active antagonists showcases the utility of such compounds in developing therapeutic agents (Ikemoto et al., 2005).

Carbonic Anhydrase Inhibitors

Further, 1,2,3-benzoxathiazine-2,2-dioxides, structurally related to the compound , have been investigated for their ability to inhibit human carbonic anhydrases, important for managing conditions like glaucoma, epilepsy, and certain types of edema. These compounds, especially with aryl substitutions, have shown potent inhibitory effects on specific isoforms of human carbonic anhydrase, indicating their potential in drug development (Ivanova et al., 2022).

Novel Synthetic Approaches

Research into novel synthetic approaches for benzoxathiazepine-1,1-dioxides demonstrates the compound's relevance in chemical synthesis, offering pathways to creating diverse and functionally rich molecules with potential therapeutic applications (Cleator et al., 2010).

Safety and Hazards

- MSDS : Link

Mécanisme D'action

Target of Action

The primary targets of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which include 8-bromo-3,4-dihydro-2H-5,1,2-benzoxathiazepine 1,1-dioxide, are diverse and include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, KATP channel activators, and AMPA receptor modulators .

Mode of Action

The compound interacts with its targets through various functional groups attached to the ring. The halo group at the 7 and 8 positions of the ring, for instance, is responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring also contribute to its activity .

Biochemical Pathways

Given the broad range of biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives, it can be inferred that multiple pathways may be impacted .

Result of Action

The compound exhibits a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects . It is also known to act as a KATP channel activator and an AMPA receptor modulator . The exact molecular and cellular effects would depend on the specific target and the biochemical pathway involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that temperature could affect its stability. Other factors, such as pH and the presence of other substances, could also potentially influence its action and efficacy.

Propriétés

IUPAC Name |

8-bromo-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3S/c9-6-1-2-7-8(5-6)14(11,12)10-3-4-13-7/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASIMURTOVOHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)Br)S(=O)(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-{2-[2-(sec-butylamino)-2-oxoethyl]-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate](/img/structure/B2779032.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2779033.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2779040.png)

![2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2779043.png)

![3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2779044.png)

![(6-Chloropyridin-3-yl)-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B2779045.png)

![Ethyl 2-[[(Z)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2779047.png)

![ethyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2779049.png)

![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)